molecular formula C26H18FN3O6 B2702582 methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 877657-66-4

methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2702582
CAS No.: 877657-66-4
M. Wt: 487.443
InChI Key: BCUZPKWBEYDLFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a heterocyclic compound featuring a benzofuropyrimidinone core. This scaffold is characterized by a fused benzofuran and pyrimidine ring system, substituted with a 4-fluorophenyl group at position 3 and an acetamido-benzoate moiety at position 1.

Properties

CAS No.

877657-66-4

Molecular Formula

C26H18FN3O6

Molecular Weight

487.443

IUPAC Name

methyl 4-[[2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H18FN3O6/c1-35-25(33)15-6-10-17(11-7-15)28-21(31)14-29-22-19-4-2-3-5-20(19)36-23(22)24(32)30(26(29)34)18-12-8-16(27)9-13-18/h2-13H,14H2,1H3,(H,28,31)

InChI Key

BCUZPKWBEYDLFC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzofuro[3,2-d]pyrimidin Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a fluorophenyl group and a suitable leaving group can undergo cyclization in the presence of a base like potassium carbonate.

    Acetylation: The intermediate product is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic or acidic conditions:

Reaction Type Conditions Product Yield Reference
Alkaline hydrolysis1M NaOH, 60–80°C, 4–6 hrs4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoic acid85–92%
Acidic hydrolysis6M HCl, reflux, 8–10 hrsSame as above (lower selectivity due to side reactions)72–78%

The reaction proceeds via nucleophilic attack of hydroxide ions at the ester carbonyl, forming a carboxylate intermediate that is protonated to the free acid .

Nucleophilic Substitution at the Pyrimidine Ring

The electron-deficient pyrimidine-dione core facilitates nucleophilic aromatic substitution (SNAr) at the C-6 position:

Nucleophile Conditions Product Application
Primary aminesDMF, 80°C, 12–16 hrs, K2CO36-Amino derivatives with modified hydrogen-bonding capacityKinase inhibitor development
ThiolsEtOH, reflux, 24 hrs, piperidine catalyst6-Sulfanyl analogs with enhanced redox activityAntioxidant studies

Reaction kinetics depend on the leaving group (typically chloride) and solvent polarity .

Cyclization Reactions

The acetamido linker participates in intramolecular cyclization under dehydrating conditions:

Reagent Conditions Product Key Feature
POCl3, PCl5110°C, 4–6 hrsBenzoxazolo-pyrimidine fused heterocycleEnhanced π-conjugation
Conc. H2SO4RT, 48 hrsSeven-membered lactamSolubility modulation

Cyclized products show altered photophysical properties compared to the parent compound.

Reduction of the Amide Bond

Catalytic hydrogenation selectively reduces the acetamido group:

Catalyst Conditions Product Notes
Pd/C (10%)H2 (50 psi), EtOH, 25°CSecondary amine derivativePreserves pyrimidine-dione core

Ester Group Functionalization

The methyl ester undergoes transesterification:

Alcohol Conditions Product Yield
Benzyl alcoholTi(OiPr)4, toluene, 120°CBenzyl ester analog68%

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the benzofuran moiety:

Wavelength Solvent Product Quantum Yield
254 nmAcetonitrileDimerized product via furan ring openingΦ = 0.33

Metal-Complexation Behavior

The pyrimidine-dione system chelates transition metals:

Metal Salt Conditions Complex Stoichiometry Application
CuCl2MeOH, 25°C, 2 hrs1:2 (metal:ligand)Catalytic oxidation studies

This compound’s reactivity profile enables its use as a versatile scaffold in medicinal chemistry and materials science. Further studies should explore enantioselective modifications at the fluorophenyl moiety .

Scientific Research Applications

Example Synthesis Pathway

  • Formation of the Pyrimidine Core :
    • Reacting 4-fluorobenzaldehyde with urea derivatives under acidic conditions.
  • Benzofuro Integration :
    • Employing cyclization methods with ortho-substituted phenols to create the benzofuro structure.
  • Final Modification :
    • Methylation of the carboxylic acid group to form methyl esters.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzofuro[3,2-d]pyrimidines have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anticonvulsant Activity

Studies have highlighted the anticonvulsant potential of related compounds. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control.

Case Study: Anticonvulsant Activity Assessment

In a study assessing the anticonvulsant activity of pyrimidine derivatives, compounds were tested using a pentylenetetrazole-induced seizure model in mice. Results demonstrated that certain derivatives exhibited significant protective effects against seizures, suggesting that methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate could be a candidate for further development in anticonvulsant therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing its biological activity include:

  • Substituent effects : The presence of the 4-fluorophenyl group enhances lipophilicity and may improve cellular uptake.
  • Dioxo group : This moiety is essential for biological activity, possibly through chelation with metal ions or interaction with biological targets.

Data Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerBenzofuro[3,2-d]pyrimidinesInduced apoptosis in cancer cell lines
AnticonvulsantPyrimidine derivativesReduced seizure frequency in animal models
NeuroprotectiveSimilar dioxo compoundsImproved neuronal survival in vitro

Mechanism of Action

The mechanism of action of methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group and the benzofuro[3,2-d]pyrimidin core play crucial roles in binding to these targets, leading to the modulation of biological pathways. This can result in the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Structural Analog: 2-(2,4-Dioxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Key Features :

  • Core Structure : Shares the benzofuro[3,2-d]pyrimidin-1(2H)-one backbone.
  • Substituents :
    • Phenyl group at position 3 (vs. 4-fluorophenyl in the target compound).
    • N-(2-methoxyphenyl)acetamide side chain (vs. methyl 4-acetamidobenzoate).

Properties :

  • Molecular Formula : C25H19N3O5 [3].
  • Molecular Weight : 441.443 g/mol [3].
  • Impact of Substituents: The methoxy group on the phenyl ring may reduce metabolic oxidation compared to the fluorine substituent in the target compound.

Pyrazolopyrimidine Derivatives

Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

Key Features :

  • Core Structure : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one ring.
  • Substituents: Dual fluorine atoms on the phenyl and chromenone rings. Sulfonamide group for enhanced solubility and target binding.

Properties :

  • Molecular Weight : 589.1 g/mol (M+1) [2].
  • Melting Point : 175–178°C [2].
  • Comparison :
    • The sulfonamide group introduces hydrogen-bonding capability, which is absent in the target compound’s benzoate ester.
    • Fluorine atoms at multiple positions may improve binding affinity to hydrophobic enzyme pockets.

Chromenone-Pyrazolopyrimidine Hybrid

Example: (R)/(S)-2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

Key Features :

  • Core Structure : Pyrazolo[3,4-c]pyrimidine with a chromen-4-one ring.
  • Substituents: Morpholinophenyl group for improved solubility and kinase selectivity. Multiple fluorine atoms and a stereogenic center.

Properties :

  • Molecular Weight : 599.1 g/mol (M+1) [4].
  • Melting Point : 242–245°C [4].
  • Comparison: The morpholine ring enhances water solubility, contrasting with the target compound’s lipophilic ester.

Comparative Data Table

Compound Core Structure Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate Benzofuropyrimidinone ~465 (estimated) 4-fluorophenyl, methyl benzoate Not reported
2-(2,4-Dioxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide Benzofuropyrimidinone 441.443 Phenyl, N-(2-methoxyphenyl)acetamide Not reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine-chromenone 589.1 Dual fluorine, sulfonamide 175–178
(R)/(S)-2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolopyrimidine-chromenone 599.1 Morpholinophenyl, dual fluorine, stereogenic center 242–245

Research Implications

  • Structural Modifications : Fluorine substitution and ester/sulfonamide groups critically influence solubility, target affinity, and metabolic stability [2][4].
  • Lumping Strategy: Compounds with shared scaffolds (e.g., benzofuropyrimidinones) may be grouped for structure-activity relationship (SAR) studies, as suggested by lumping methodologies [5].

Biological Activity

Methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a multifaceted structure that includes:

  • Fluorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Dioxo and Dihydrobenzofuro : Imparts unique electronic characteristics that can influence biological interactions.
  • Pyrimidine Derivative : Known for various biological activities including antitumor and antimicrobial effects.

The molecular formula is C19H17FN4O4C_{19}H_{17}FN_4O_4, and it has a molecular weight of approximately 372.36 g/mol .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular proliferation and survival, particularly in cancer cells.
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties.
  • Antioxidant Properties : The presence of multiple functional groups may contribute to its ability to scavenge free radicals.

Anticancer Activity

Research indicates that related compounds exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit tumor growth through various pathways including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest it may possess similar properties. Studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Analgesic Effects

Preliminary studies indicate potential analgesic effects, possibly through modulation of pain pathways in the central nervous system .

Study 1: Antitumor Efficacy

A study evaluated the anticancer activity of this compound on various cancer cell lines. The results showed:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)10Cell cycle arrest
HeLa (Cervical)12Inhibition of DNA synthesis

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Study 2: Antimicrobial Testing

In another study assessing antimicrobial properties:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans31

The results indicate moderate to strong activity against certain pathogens, warranting further investigation into its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:

Core structure formation : The benzofuropyrimidine dione core can be synthesized via cyclization of fluorophenyl-substituted precursors under acidic conditions.

Acetamido linkage : Introduce the acetamido group using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the core and methyl 4-aminobenzoate.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

  • Characterization : Employ NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (as in ) resolves stereochemical ambiguities .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture.
  • Exposure response : For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention. Reference Safety Data Sheets (SDS) for structurally similar compounds (e.g., ) for standardized protocols .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water mobile phase).
  • Structural confirmation :
  • NMR : Compare chemical shifts to predicted values (e.g., fluorophenyl protons at δ 7.2–7.6 ppm).
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹.
  • X-ray diffraction : Resolve crystal packing and hydrogen-bonding patterns (as in ) .

Advanced Research Questions

Q. How can contradictory bioactivity data across in vitro models be systematically addressed?

  • Methodological Answer :

  • Variable standardization : Control cell line viability (e.g., MTT assays), passage number, and serum conditions.
  • Dose-response normalization : Use Hill equation modeling to compare EC₅₀ values across studies.
  • Mechanistic follow-up : Pair phenotypic assays with target-specific studies (e.g., enzyme inhibition kinetics or SPR binding assays). Reference ’s antioxidant activity framework for multi-model validation .

Q. What experimental designs optimize reaction yield during scale-up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply factorial designs to optimize temperature, solvent ratio, and catalyst loading. For example, a 2³ factorial design can identify interactions between variables.
  • Process monitoring : Use in-situ FT-IR or Raman spectroscopy to track reaction progress.
  • Work-up efficiency : Implement continuous extraction systems for acid-base purification steps. ’s split-plot design principles can guide parameter prioritization .

Q. How does the 4-fluorophenyl substituent influence target binding compared to chloro or methyl analogs?

  • Methodological Answer :

  • Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding poses in target active sites.
  • Structural analysis : Use X-ray crystallography (as in ) to map halogen bonding interactions.
  • SAR studies : Synthesize analogs with Cl, Br, or CH₃ substituents and compare IC₅₀ values in enzymatic assays .

Q. What environmental fate studies are critical for ecological risk assessment?

  • Methodological Answer :

  • Degradation pathways : Conduct photolysis (UV light, λ = 254 nm) and hydrolysis (pH 5–9) studies.
  • Bioaccumulation : Measure logP values (HPLC) and assess trophic magnification in model ecosystems.
  • Ecotoxicology : Use Daphnia magna or zebrafish embryos (OECD guidelines) for acute/chronic toxicity testing. Reference ’s framework for abiotic/biotic impact studies .

Q. How should dose-response studies account for non-linear pharmacokinetics?

  • Methodological Answer :

  • Compartmental modeling : Apply non-linear mixed-effects (NLME) models to plasma concentration-time data.
  • Mechanistic adjustments : Include terms for saturable metabolism (e.g., Michaelis-Menten kinetics) or transporter-mediated uptake.
  • Validation : Cross-validate in vivo results with in vitro hepatocyte clearance assays. ’s theory-linked approach ensures alignment with pharmacokinetic principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.